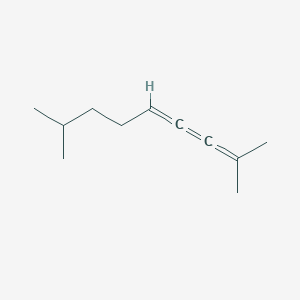
2,8-Dimethylnona-2,3,4-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylnona-2,3,4-triene can be achieved through various synthetic routes. One common method involves the use of alkyne metathesis, where alkynes are transformed into trienes through a series of catalytic reactions. The reaction conditions typically involve the use of a catalyst such as molybdenum or tungsten complexes, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the starting materials are subjected to high temperatures and pressures in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,8-Dimethylnona-2,3,4-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
2,8-Dimethylnona-2,3,4-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of trienes in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,8-Dimethylnona-2,3,4-triene exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides, which can further react to form other products. The specific pathways and targets depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
4,8-Dimethyl-1,3,7-nonatriene: Another triene with similar structural properties.
2,6-Dimethyl-2,6,8-nonatriene: A related compound with different positions of the double bonds.
Uniqueness
Its structure allows for a variety of chemical transformations that are not possible with other trienes .
属性
CAS 编号 |
53977-84-7 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
InChI |
InChI=1S/C11H18/c1-10(2)8-6-5-7-9-11(3)4/h5,10H,6,8H2,1-4H3 |
InChI 键 |
MGYWZKLCRUOSCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC=C=C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

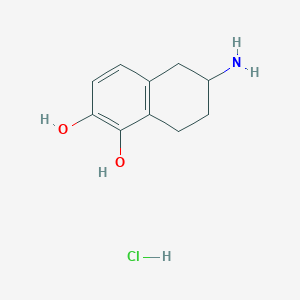
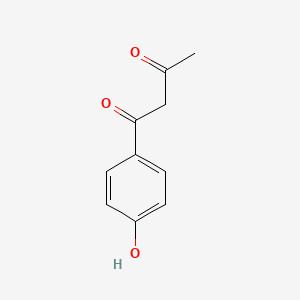
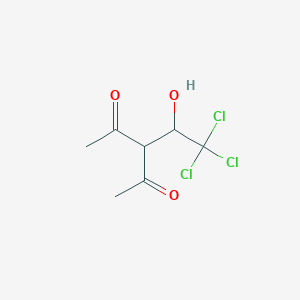
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
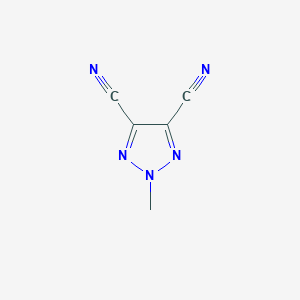
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
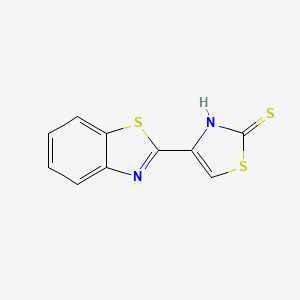
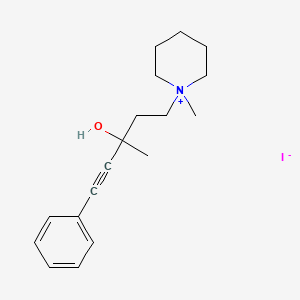
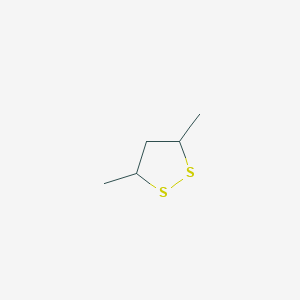
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
